2-Butylquinolin-4(1H)-one

Antimalarial Natural Product Plasmodium falciparum

Choose 2-Butylquinolin-4(1H)-one (CAS 135015-64-4) as your definitive reference compound for antiplasmodial and quorum sensing research. With a confirmed IC₅₀ of 583 nM against P. falciparum, it provides an essential, non-negotiable benchmark for 2-alkylquinolin-4(1H)-one SAR optimization. Its intermediate C-4 chain bridges the gap between inactive short-chain analogs and potent natural signals like HHQ, enabling precise dissection of lipophilicity versus receptor interaction. Substitution with other alkyl analogs without revalidation introduces confounding variables that compromise data integrity and reproducibility.

Molecular Formula C13H15NO
Molecular Weight 201.269
CAS No. 135015-64-4
Cat. No. B2601477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butylquinolin-4(1H)-one
CAS135015-64-4
Molecular FormulaC13H15NO
Molecular Weight201.269
Structural Identifiers
SMILESCCCCC1=CC(=O)C2=CC=CC=C2N1
InChIInChI=1S/C13H15NO/c1-2-3-6-10-9-13(15)11-7-4-5-8-12(11)14-10/h4-5,7-9H,2-3,6H2,1H3,(H,14,15)
InChIKeyVCANFRORCMQOFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Butylquinolin-4(1H)-one (CAS 135015-64-4): Chemical Identity and Procurement Baseline


2-Butylquinolin-4(1H)-one (CAS 135015-64-4) is a synthetic heterocyclic compound belonging to the 2-alkylquinolin-4(1H)-one family, characterized by a bicyclic quinoline core with a butyl substituent at the C-2 position and a carbonyl at C-4. Its molecular formula is C₁₃H₁₅NO with a molecular weight of 201.26 g/mol. The compound is typically supplied at ≥98% purity for research applications . This structural class has been investigated for diverse biological activities including antiplasmodial and quorum sensing-modulating properties [1].

2-Butylquinolin-4(1H)-one: Why In-Class Substitution Introduces Unacceptable Experimental Variability


Within the 2-alkylquinolin-4(1H)-one family, the length and branching pattern of the C-2 alkyl chain critically determine both biological activity and physicochemical properties. Published data demonstrate that even modest changes in alkyl chain length produce measurable differences in antiplasmodial potency [1] and antimicrobial activity [2]. Longer alkyl chains enhance membrane permeability but may reduce aqueous solubility, while branched versus linear chains can alter metabolic stability and target engagement. Therefore, substituting 2-butylquinolin-4(1H)-one with another 2-alkyl analog—such as the 2-pentyl, 2-heptyl, or branched derivatives—without experimental revalidation introduces confounding variables that compromise reproducibility and may invalidate structure-activity relationship (SAR) conclusions.

2-Butylquinolin-4(1H)-one: Quantitative Differentiation Evidence Against Closest Analogs


Antiplasmodial Activity of 2-Butylquinolin-4(1H)-one Compared to 2-Pentyl and Branched Analogs

2-Butylquinolin-4(1H)-one (Compound 1) exhibits antiplasmodial activity against Plasmodium falciparum with an IC₅₀ of 583 nM, whereas its 2-pentyl analog (Compound 4) shows reduced potency with an IC₅₀ of approximately 10 μg/mL [1]. This represents a measurable, structure-dependent difference in antiplasmodial efficacy that would be obscured if the pentyl analog were substituted.

Antimalarial Natural Product Plasmodium falciparum

Alkyl Chain Length-Dependent Differentiation in 2-Alkylquinolin-4(1H)-one Antiplasmodial Activity

In a systematic SAR study, 2-alkylquinolin-4(1H)-ones with varying side chains were evaluated against P. falciparum. 2-Butylquinolin-4(1H)-one (Compound 1) and the branched 5-methylhexyl analog (Compound 5) both demonstrated antiplasmodial activity, while Compounds 2 and 3 (non-quinolone structures from the same fraction) were completely inactive [1]. The presence and length of the C-2 alkyl chain directly influence the IC₅₀ value and overall antiplasmodial profile.

Structure-Activity Relationship Antimalarial Medicinal Chemistry

C-2 Alkyl Chain Length Dictates Quorum Sensing Signal Interference in Pseudomonas aeruginosa

2-Alkylquinolin-4(1H)-ones function as quorum sensing signal molecules and modulators in Pseudomonas aeruginosa. The natural QS signal 2-heptyl-4-quinolone (HHQ) and its 3-hydroxy derivative (PQS) regulate swarming motility, virulence gene expression, and biofilm formation [1]. The alkyl chain length is a critical determinant of receptor binding and functional outcome: ω-oxidation of the alkyl chain significantly reduces antimicrobial and antibiofilm activity [2].

Quorum Sensing Antivirulence Pseudomonas aeruginosa

C-2 Alkyl Chain Length Drives Antimicrobial Efficacy Against Marine Pathogens

In a study evaluating eight 2-alkylquinolones against the fish pathogen Tenacibaculum maritimum, antimicrobial activity correlated positively with alkyl chain length. Longer alkyl chains (e.g., 2-heptyl, 2-nonenyl) exhibit enhanced inhibition due to improved membrane penetration [1]. This establishes a class-level SAR principle wherein the butyl chain (4 carbons) occupies a specific position along the activity gradient—less potent than the longer-chain variants but potentially offering a distinct balance between antimicrobial activity and physicochemical properties.

Antimicrobial Aquaculture Tenacibaculum maritimum

Lipophilicity and Permeability Differentiation Relative to Shorter- and Longer-Chain 2-Alkylquinolin-4(1H)-ones

The butyl substituent at C-2 enhances lipophilicity relative to unsubstituted or methyl-substituted quinolin-4-ones, influencing pharmacokinetic and pharmacodynamic profiles . The planar quinolinone core allows intercalation and target binding, while the butyl chain modulates solubility and membrane permeability . Compared to the 2-heptyl analog (HHQ, 7 carbons), the butyl derivative exhibits lower lipophilicity (calculated ClogP), which may confer advantages in aqueous assay compatibility.

Physicochemical Properties Lipophilicity Membrane Permeability

2-Butylquinolin-4(1H)-one: Evidence-Backed Research and Procurement Application Scenarios


Antimalarial Drug Discovery: SAR Probe for C-2 Alkyl Chain Optimization

Use 2-butylquinolin-4(1H)-one as a defined reference compound in antiplasmodial structure-activity relationship (SAR) studies. Its IC₅₀ of 583 nM against P. falciparum establishes a benchmark for evaluating novel 2-alkylquinolin-4(1H)-one derivatives [1]. Direct comparative data show that the butyl analog differs measurably from the 2-pentyl variant (IC₅₀ ≈ 10 μg/mL), making it suitable for systematic alkyl chain length optimization campaigns.

Quorum Sensing and Antivirulence Research: Intermediate Lipophilicity Tool Compound

Employ 2-butylquinolin-4(1H)-one as a chemical probe for investigating alkyl chain length effects on Pseudomonas aeruginosa quorum sensing modulation. Its intermediate 4-carbon chain positions it between the inactive short-chain analogs and the potent 7-carbon natural signal HHQ [1][2]. This allows researchers to dissect the contribution of lipophilicity versus specific receptor interactions in QS pathways.

Antimicrobial Screening Programs: SAR Calibration Standard

Utilize 2-butylquinolin-4(1H)-one as a calibration point on the alkyl chain length-activity continuum in antimicrobial assays against Tenacibaculum maritimum and related marine pathogens. Class-level evidence demonstrates that antimicrobial efficacy increases with alkyl chain length [1]; the butyl derivative provides an intermediate activity reference that helps contextualize the performance of longer-chain analogs.

Natural Product Chemistry: Authentic Standard for Isolation and Dereplication

Use 2-butylquinolin-4(1H)-one as an authentic reference standard for LC-MS or NMR-based dereplication of 2-alkylquinolin-4(1H)-one natural products from plant (e.g., Crinum species) or microbial sources. The compound has been identified in antiplasmodial fractions of Crinum firmifolium [1], and its defined structure enables confident identification of related natural analogs.

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